1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a useful research compound. Its molecular formula is C14H15ClN2 and its molecular weight is 246.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
1-(2-Chloroethyl)-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes . These interactions can lead to changes in the biochemical pathways and affect the overall metabolic processes within the cell.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been reported to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. This compound can bind to enzymes and proteins, inhibiting or activating their function. For instance, pyrazole derivatives have been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities . These metabolites can further interact with cellular components, leading to changes in cellular function over time. Additionally, the stability of this compound in different experimental conditions can affect its overall efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that pyrazole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For instance, high doses of this compound may cause adverse effects such as liver toxicity and gastrointestinal disturbances. On the other hand, lower doses may have beneficial effects, such as anti-inflammatory and analgesic properties. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that play a crucial role in the metabolism of pyrazole derivatives. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in biochemical reactions, influencing the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its distribution within different cellular compartments . For instance, pyrazole derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, which play a crucial role in the efflux of various compounds from cells. Additionally, the binding of this compound to specific proteins can influence its localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, pyrazole derivatives have been observed to localize in the nucleus, cytoplasm, and mitochondria, where they can exert their biological effects. The localization of this compound within specific subcellular compartments can influence its interaction with biomolecules and its overall biological activity.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-9-10-17-13-8-4-7-12(13)14(16-17)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMFSGRSYSHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CC=C3)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.